1-(Bromomethyl)-3-tert-butylcyclobutane
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Overview
Description
1-(Bromomethyl)-3-tert-butylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-tert-butylcyclobutane typically involves the bromination of 3-tert-butylcyclobutanemethanol. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the alcohol to the bromide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-tert-butylcyclobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.
Elimination: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-3-tert-butylcyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-3-tert-butylcyclobutane exerts its effects is primarily through nucleophilic substitution reactionsThis reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-(Chloromethyl)-3-tert-butylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-3-methylcyclobutane: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness: 1-(Bromomethyl)-3-tert-butylcyclobutane is unique due to the presence of both a bulky tert-butyl group and a highly reactive bromomethyl group. This combination of steric hindrance and reactivity makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-(bromomethyl)-3-tert-butylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVGNHAHUFMEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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